BenchChemオンラインストアへようこそ!

Amd 3329

HIV CXCR4 antagonist antiviral potency

AMD 3329 (octahydrobromide; CAS 170861-77-5) is a bis-tetraazamacrocycle CXCR4 chemokine receptor antagonist belonging to the bicyclam class of small molecules. It functions by binding to the CXCR4 co-receptor and blocking the entry of X4-tropic HIV-1 and HIV-2 viruses.

Molecular Formula C34H58Br8N8
Molecular Weight 1218.1 g/mol
CAS No. 170861-77-5
Cat. No. B1664843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmd 3329
CAS170861-77-5
SynonymsAMD-3329 hydrobromide, AMD 3329 hydrobromide, AMD3329 hydrobromide
Molecular FormulaC34H58Br8N8
Molecular Weight1218.1 g/mol
Structural Identifiers
SMILESC1C[NH2+]CC[NH+](CC[NH2+]CCC2=CC=CC1=[NH+]2)CC3=CC=C(C=C3)C[NH+]4CC[NH2+]CCC5=[NH+]C(=CC=C5)CC[NH2+]CC4.[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-]
InChIInChI=1S/C34H50N8.8BrH/c1-3-31-11-15-35-19-23-41(24-20-36-16-12-32(4-1)39-31)27-29-7-9-30(10-8-29)28-42-25-21-37-17-13-33-5-2-6-34(40-33)14-18-38-22-26-42;;;;;;;;/h1-10,35-38H,11-28H2;8*1H
InChIKeyPTUYNGRETVWEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMD 3329 (CAS 170861-77-5) CXCR4 Antagonist Chemical Identity and Procurement Baseline


AMD 3329 (octahydrobromide; CAS 170861-77-5) is a bis-tetraazamacrocycle CXCR4 chemokine receptor antagonist belonging to the bicyclam class of small molecules . It functions by binding to the CXCR4 co-receptor and blocking the entry of X4-tropic HIV-1 and HIV-2 viruses [1]. AMD 3329 is supplied as an octahydrobromide salt (molecular formula C₃₄H₅₈Br₈N₈, MW 1218.11) and is intended exclusively for research use in virology, immunology, and GPCR signaling studies .

AMD 3329 Selectivity: Why Not All CXCR4 Antagonists Are Interchangeable


While compounds such as AMD3100 (plerixafor) and other bicyclams target the CXCR4 receptor, their antiviral potency, functional antagonism of the SDF-1α/CXCR4 axis, and cytotoxic profiles differ markedly due to structural variations in the macrocyclic ring [1]. AMD 3329 incorporates a py[iso-14]aneN₄ macrocyclic isomer that confers 3- to 5-fold greater antiviral potency against HIV-1 and HIV-2 compared to AMD3100, alongside enhanced inhibition of CXCR4-mediated signaling [2]. These differences preclude simple one-to-one substitution and necessitate compound-specific validation in experimental systems.

AMD 3329 Quantitative Differentiation Evidence: Head-to-Head Comparison Data


AMD 3329 vs. AMD3100 Antiviral Potency: HIV-1 and HIV-2 Replication EC₅₀ Comparison

AMD 3329 exhibits 3- to 5-fold greater antiviral potency than AMD3100 in inhibiting HIV-1 and HIV-2 replication in MT-4 cells [1]. The compound demonstrates EC₅₀ values of 0.8 nM against HIV-1 (IIIB) and 1.6 nM against HIV-2 (ROD), compared to AMD3100 EC₅₀ values reported as 3.7 nM (HIV-1) and 7.0 nM (HIV-2) in the same study [1].

HIV CXCR4 antagonist antiviral potency

AMD 3329 vs. AMD3100 Functional Antagonism: Inhibition of SDF-1α-Induced Ca²⁺ Flux

AMD 3329 inhibits SDF-1α-induced Ca²⁺ flux more potently than AMD3100, demonstrating stronger functional antagonism at the CXCR4 receptor [1]. While exact IC₅₀ values are not specified in the summary data, the study authors explicitly state that AMD3329 "inhibited the Ca(2+) flux induced by SDF-1alpha, the natural ligand for CXCR4, more potently than AMD3100" [1].

CXCR4 signaling calcium flux functional antagonism

AMD 3329 vs. AMD3100: Inhibition of CXCR4 Monoclonal Antibody Binding

AMD 3329 inhibits the binding of a specific CXCR4 monoclonal antibody more potently than AMD3100, indicating greater receptor occupancy or higher-affinity binding to the CXCR4 epitope recognized by this mAb [1]. The qualitative statement "inhibited the binding of a specific CXCR4 mAb... more potently than AMD3100" is documented in the primary SAR study [1].

CXCR4 receptor binding antibody competition receptor occupancy

AMD 3329 Inhibition of Virus-Induced Syncytium Formation

AMD 3329 interferes with virus-induced syncytium formation with an EC₅₀ value of 12 nM . This assay measures the compound's ability to prevent cell-cell fusion mediated by HIV envelope glycoproteins, a functional readout of CXCR4-dependent viral entry. Comparative data for AMD3100 in this specific assay are not provided in the available summary, so this is presented as absolute potency data for AMD 3329.

syncytium formation viral entry cell fusion

AMD 3329 as Superior Query Structure for CXCR4 Ligand-Based Virtual Screening

In a computational evaluation of 36 known CXCR4 modulators, AMD 3329 was identified as the best query structure for ligand-based virtual screening, achieving the highest early recovery of active compounds with an area under the ROC curve (AUC) of 0.794 [1]. This indicates that the three-dimensional pharmacophore of AMD 3329 is particularly effective for identifying structurally diverse CXCR4 ligands compared to other query compounds in the test set.

virtual screening CXCR4 modulators chemoinformatics

AMD 3329 Application Scenarios: Where the Data Directs Use


High-Sensitivity HIV-1 and HIV-2 Replication Inhibition Studies

AMD 3329 is the compound of choice when experimental protocols require sub-nanomolar inhibition of X4-tropic HIV strains. Its EC₅₀ values of 0.8 nM (HIV-1 IIIB) and 1.6 nM (HIV-2 ROD) provide a 3- to 5-fold potency advantage over AMD3100, enabling effective viral suppression at lower concentrations and reducing potential off-target effects associated with higher dosing [1].

CXCR4 Signaling Pathway Dissection (SDF-1α/CXCL12 Axis)

Researchers investigating CXCR4-mediated calcium mobilization or downstream signal transduction should select AMD 3329 due to its enhanced inhibition of SDF-1α-induced Ca²⁺ flux compared to AMD3100 [1]. This property makes it a superior tool for probing the endogenous ligand-receptor interaction in primary cells or recombinant systems.

CXCR4 Receptor Occupancy and Competitive Binding Assays

AMD 3329's more potent inhibition of a specific CXCR4 monoclonal antibody relative to AMD3100 positions it as the preferred antagonist for receptor occupancy studies and competitive binding experiments requiring maximal epitope blockade [1]. This application is critical for pharmacodynamic biomarker development and receptor internalization studies.

Ligand-Based Virtual Screening for Novel CXCR4 Modulators

In silico drug discovery efforts targeting CXCR4 should employ AMD 3329 as the query structure for ligand-based pharmacophore modeling and shape-based screening. Its demonstrated AUC of 0.794 for early active compound recovery outperforms 35 other CXCR4 modulators, increasing the likelihood of identifying structurally novel hit compounds [1].

Quote Request

Request a Quote for Amd 3329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.